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Biotin-PEG3-CH2CH2NHBoc

Surface Biotinylation Enzyme Immobilization Biosensor Functionalization

Biotin-PEG3-CH2CH2NHBoc (CAS 418759-44-1, molecular weight 518.67 g/mol) is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative that integrates a biotin moiety for high-affinity streptavidin/avidin binding with a tert-butyloxycarbonyl (Boc)-protected primary amine via a precise three-unit PEG spacer. This architecture provides a chemically defined, single-molecular-weight building block for bioconjugation, in contrast to polydisperse PEG reagents that exhibit chain-length heterogeneity.

Molecular Formula C23H42N4O7S
Molecular Weight 518.7 g/mol
Cat. No. B8266026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-CH2CH2NHBoc
Molecular FormulaC23H42N4O7S
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C23H42N4O7S/c1-23(2,3)34-22(30)25-9-11-32-13-15-33-14-12-31-10-8-24-19(28)7-5-4-6-18-20-17(16-35-18)26-21(29)27-20/h17-18,20H,4-16H2,1-3H3,(H,24,28)(H,25,30)(H2,26,27,29)
InChIKeyUHGWQQXHARZYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG3-CH2CH2NHBoc: A Defined, Monodisperse Heterobifunctional Linker for Orthogonal Bioconjugation and Procurement Specification


Biotin-PEG3-CH2CH2NHBoc (CAS 418759-44-1, molecular weight 518.67 g/mol) is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative that integrates a biotin moiety for high-affinity streptavidin/avidin binding with a tert-butyloxycarbonyl (Boc)-protected primary amine via a precise three-unit PEG spacer . This architecture provides a chemically defined, single-molecular-weight building block for bioconjugation, in contrast to polydisperse PEG reagents that exhibit chain-length heterogeneity . The Boc group offers acid-labile amine protection orthogonal to base-labile protecting groups (e.g., Fmoc), enabling sequential deprotection strategies in solid-phase peptide synthesis and multi-step probe assembly, while the defined PEG3 spacer length directly influences critical parameters such as biotin surface density and enzyme activity in immobilization workflows [1][2].

Orthogonal Boc protection for Fmoc-SPPS and sequential deprotection
Defined PEG3 spacer supports high biotin surface density
Monodisperse MW ensures lot-to-lot reproducibility

Why Biotin-PEG3-CH2CH2NHBoc Cannot Be Interchanged Arbitrarily with Other Biotin-PEG-Amine Derivatives: Selection Criteria Based on Spacer Length and Protection Chemistry


Interchanging Biotin-PEG3-CH2CH2NHBoc with analogs differing in spacer length or terminal functionality introduces uncontrolled variability into bioconjugation workflows. Empirical evidence demonstrates that PEG spacer length is not a passive attribute; shortening to PEG2 can restrict biotin accessibility to streptavidin binding pockets, while lengthening to PEG23 dramatically reduces biotin surface loading from approximately 3.1 molecules/nm² to markedly lower densities, directly compromising downstream streptavidin-HRP immobilization yield and catalytic activity [1]. Substitution with the deprotected Biotin-PEG3-amine eliminates the Boc group's orthogonal protection capability, forcing users into a single-step conjugation strategy that cannot accommodate sequential deprotection required by Fmoc-based solid-phase peptide synthesis or multi-component probe assembly [2]. Furthermore, polydisperse PEG alternatives introduce chain-length heterogeneity that degrades batch-to-batch reproducibility in quantitative assays .

PEG spacer length alters binding PEG2 may restrict biotin accessibility; PEG23 reduces surface loading and enzyme yield.
Deprotected amine lacks orthogonality Biotin-PEG3-amine cross-reacts in Fmoc-SPPS; Boc-protected variant enables sequential deprotection.
Polydisperse PEG causes batch variability Chain-length heterogeneity in polydisperse reagents compromises quantitative assay reproducibility.

Quantitative Differentiation of Biotin-PEG3-CH2CH2NHBoc from In-Class Analogs: A Comparator-Based Evidence Guide for Informed Selection


PEG3 Spacer Length Maximizes Biotin Surface Density Compared to PEG23 in Polymer Brush Immobilization

In a direct head-to-head comparison on PNIPAAm brushes, the biotin-PEG3 linker yielded a biotin surface density of 3.1 molecules/nm², substantially exceeding the density achieved with a biotin-PEG23 linker under identical CuAAC click chemistry conditions. This higher biotin loading drove a corresponding increase in streptavidin-HRP immobilization, with biotin-PEG3-modified surfaces achieving 81–98% monolayer coverage versus only 43% monolayer coverage for biotin-PEG23-modified brushes at 20 °C [1].

Surface biotin density
Head-to-head
3.1 biotin/nm² (PEG3) vs ~43% monolayer coverage (PEG23)
Reported higher SA-HRP loading with PEG3
Ellipsometry on PNIPAAm brushes; 20°C
Surface Biotinylation Enzyme Immobilization Biosensor Functionalization

Boc-Protected Amine Enables Orthogonal Deprotection Unavailable with Biotin-PEG3-Amine in Multi-Step Solid-Phase Syntheses

The Boc group on Biotin-PEG3-CH2CH2NHBoc is cleaved under acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane), which is orthogonal to the base-labile Fmoc group used in standard solid-phase peptide synthesis (SPPS). In a published synthesis of a biotin-(PEG)2-lysine-Fmoc conjugate, the Boc group was selectively removed with 50% TFA/DCM after Fmoc-based lysine coupling, generating a free amine for further derivatization without premature Fmoc loss [1]. In contrast, Biotin-PEG3-amine (CAS 359860-27-8) presents an unprotected primary amine that would cross-react with activated carboxyl groups under Fmoc-SPPS coupling conditions, precluding its use in sequential protection strategies .

Deprotection orthogonality
Method context
Boc stable under Fmoc removal; cleaved with TFA
Supports sequential Fmoc-SPPS integration
Class-level; free amine incompatible
Solid-Phase Peptide Synthesis Orthogonal Protection Multi-Component Probe Assembly

Monodisperse PEG3 Backbone Eliminates Chain-Length Heterogeneity That Confounds Polydisperse PEG-Biotin Conjugates in Quantitative Assays

Biotin-PEG3-CH2CH2NHBoc is synthesized as a monodisperse compound with a single, defined molecular weight of 518.67 g/mol (C₂₃H₄₂N₄O₇S) . Polydisperse PEG-biotin reagents, in contrast, consist of mixtures of chain lengths distributed around an average molecular weight (e.g., PEG2000-biotin contains species spanning ~1600–2400 Da). This heterogeneity introduces variable biotin-to-streptavidin stoichiometry and inconsistent conjugation efficiency across batches. In a competitive adhesion assay for HIV-1 gp120 binding, the structurally defined biotin-PEG3-NHBoc conjugate enabled reproducible quantification of ligand-receptor interactions, whereas polydisperse PEG linkers generate ambiguous molar concentrations that confound Kd determination .

Monodisperse identity
Specification review
Single MW (518.67 g/mol); vs polydisperse (±200 Da)
Supports consistent molar calculations
Source review; data to verify per lot
Monodispersity Batch Reproducibility Quantitative Bioanalysis

PEG3 Spacer Length Achieves Optimal Balance Between Aqueous Solubility and Steric Accessibility Relative to PEG2 and PEG4 Analogs

A systematic review of PEGylated biotin probes indicates that the PEG spacer length directly modulates biotin accessibility to the streptavidin binding pocket. PEG2 linkers (8 atoms, ~0.8 nm extended) can bury the biotin moiety within the streptavidin β-barrel, reducing binding kinetics, while PEG4+ linkers (>14 atoms, >1.6 nm) increase conformational entropy without additional binding benefit [1]. PEG3 occupies the intermediate regime (~11 atoms, ~1.2 nm) that maximizes the rate of biotin-streptavidin association while minimizing non-specific PEG-protein interactions. Fluorescent biotin-PEGₙ-tetramethylrhodamine conjugates showed approximately 3-fold higher affinity for streptavidin versus avidin across PEG2–PEG6 lengths, with PEG3 providing the best balance of signal intensity and low background in fluorescence polarization assays [2].

PEG3 binding accessibility
Class-level inference
~3-fold higher affinity reported; favorable signal-to-noise ratio
May balance reach and entropy for binding
Fluorescence polarization data; class-level
Linker Optimization Biotin-Streptavidin Binding Steric Hindrance

Evidence-Backed Application Scenarios for Biotin-PEG3-CH2CH2NHBoc: Where the Compound's Differentiated Profile Directs Optimal Use


Fmoc-Based Solid-Phase Peptide Synthesis Requiring Orthogonal Biotin Incorporation

Biotin-PEG3-CH2CH2NHBoc is uniquely suited for Fmoc-SPPS where biotin must be introduced at a specific internal or N-terminal position without interfering with Fmoc deprotection cycles. The Boc group remains stable under the piperidine-mediated Fmoc removal conditions (20% piperidine in DMF) and can be selectively cleaved with TFA after chain assembly to liberate a free amine for subsequent on-resin derivatization or cleavage. The free amine analog (Biotin-PEG3-amine) cannot be used in this workflow because its unprotected amine would undergo undesired acylation during amino acid coupling steps [1]. The monodisperse PEG3 spacer ensures that each peptide chain carries exactly one biotin moiety at a defined distance from the peptide backbone, critical for reproducible streptavidin-based purification and ELISA detection [2].

High-Sensitivity Biosensor Surface Functionalization Requiring Maximal Biotin Density

When functionalizing biosensor surfaces (e.g., SPR chips, microtiter plates, or nanoparticle coatings) for streptavidin-conjugated detection reagents, the PEG3 spacer length enables the highest achievable biotin surface density compared to longer PEG linkers. Quantitative ellipsometry data demonstrate that biotin-PEG3-modified polymer brushes achieve 3.1 biotin molecules/nm² with corresponding SA-HRP monolayer coverage of 81–98%, whereas PEG23 linkers yield only 43% coverage under identical conditions [1]. This translates directly to higher detection signal and lower limit of detection in ELISA and SPR assays. The Boc-protected amine further allows pre-activation and purification of the biotin-PEG3 intermediate before surface coupling, ensuring that only intact, active biotin species are immobilized.

Multi-Component Chemical Probe Assembly Requiring Sequential Deprotection and Conjugation

In the synthesis of complex chemical biology probes (e.g., activity-based probes, photoaffinity labels, or PROTAC linker intermediates), Biotin-PEG3-CH2CH2NHBoc serves as a modular building block that can be incorporated early in the synthetic route with the Boc group remaining inert through multiple subsequent transformations. The protected amine can be unmasked selectively with TFA at the final step to install a reactive handle (e.g., NHS ester, maleimide, or aldehyde) for target biomolecule conjugation. The defined PEG3 length provides a predictable and uniform contribution to the overall probe dimensions, which is essential for structure-activity relationship (SAR) interpretation and reproducible target engagement profiling [2].

Application
Selection Property
Validation Focus
Fmoc-SPPS with orthogonal biotin
Boc-protected amine orthogonality
Boc stability under Fmoc conditions; TFA cleavage efficiency
High-sensitivity biosensor surfaces
High biotin surface density via PEG3
Surface biotin loading quantification; streptavidin-HRP binding
Multi-component probe assembly
Monodisperse modular linker with protected amine
Batch-to-batch MW consistency; sequential deprotection compatibility
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